5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
The compound 5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic molecule that features a combination of tetrazole, triazole, and thiol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrazole ring, followed by the introduction of the 2,4-dichlorobenzyl group. The final steps involve the formation of the triazole ring and the thiol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group results in the formation of disulfides, while substitution reactions can yield various derivatives with modified functional groups.
Scientific Research Applications
5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with different functional groups and properties.
Other tetrazole and triazole derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
The uniqueness of 5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[[2-[(2,4-dichlorophenyl)methyl]tetrazol-5-yl]methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N7S/c1-20-11(16-17-12(20)22)5-10-15-19-21(18-10)6-7-2-3-8(13)4-9(7)14/h2-4H,5-6H2,1H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSYPQBMYGONFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC2=NN(N=N2)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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